molecular formula C9H9IO2 B184061 2-Iodo-3,4-dimethylbenzoic acid CAS No. 129833-31-4

2-Iodo-3,4-dimethylbenzoic acid

Cat. No.: B184061
CAS No.: 129833-31-4
M. Wt: 276.07 g/mol
InChI Key: IWMDAMFUDTUSOD-UHFFFAOYSA-N
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Description

2-Iodo-3,4-dimethylbenzoic acid is a chemical compound with the molecular formula C9H9IO2 and a molecular weight of 276.07 . It is functionally related to benzoic acid .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzoic acid core with iodine and two methyl groups attached at the 2nd, 3rd, and 4th positions respectively .


Physical And Chemical Properties Analysis

This compound has a melting point of 137-138℃ and a density of 1.763 . It should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-Iodo-3,4-dimethylbenzoic acid has been synthesized as a key intermediate in the preparation of vadimezan, a vascular disrupting agent. This synthesis involved a seven-step procedure, indicating the compound's significance in complex chemical syntheses (Shaojie, 2011).
  • Its synthesis from 3,4-dimethyl aniline through various chemical reactions highlights its relevance in the field of organic chemistry (Lin, 2013).

Application in Complex Molecule Synthesis

  • Rare earth complexes involving 3,4-dimethylbenzoic acid have been studied, showing its utility in the synthesis of complex molecular structures. These structures have been characterized using techniques like single-crystal X-ray diffraction, highlighting the compound's role in advanced material science (Zhu, Ren, & Zhang, 2018).

Thermodynamics and Structural Analysis

  • Thermodynamic studies on isomers of iodobenzoic acid, including this compound, provide insights into their sublimation calorimetry and thermal analysis. Such studies are crucial for understanding the compound's behavior under different conditions (Tan & Sabbah, 1994).
  • Structural analysis through techniques like X-ray diffraction and ab initio calculations reveal details about the molecular structure of related compounds, which is important for applications in crystallography and molecular modeling (Císařová et al., 2000).

Environmental and Biological Applications

  • The compound's derivatives have been studied in the context of environmental science, particularly in the metabolism by certain bacterial strains. This indicates its potential applications in bioremediation and environmental biotechnology (Schmidt et al., 1994).

Advanced Organic Synthesis Techniques

  • It is used in palladium-catalyzed carbonylation, a method essential in organic synthesis for constructing complex molecules. This application signifies its role in pharmaceutical and organic synthesis research (Takahashi, Nagashima, & Tsuji, 1980).

Safety and Hazards

While specific safety and hazard information for 2-Iodo-3,4-dimethylbenzoic acid is not available, it is generally advisable to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling similar chemical compounds .

Properties

IUPAC Name

2-iodo-3,4-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO2/c1-5-3-4-7(9(11)12)8(10)6(5)2/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMDAMFUDTUSOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80458449
Record name 2-IODO-3,4-DIMETHYLBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129833-31-4
Record name 2-IODO-3,4-DIMETHYLBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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